

Solubility of Mecoprop-d6 in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: **Mecoprop-d6**

Cat. No.: **B589835**

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This technical guide provides an in-depth overview of the solubility of **Mecoprop-d6** in various organic solvents. Given that **Mecoprop-d6** is an isotopically labeled version of Mecoprop, its physical and chemical properties, including solubility, are nearly identical to the unlabeled compound. Therefore, this document leverages solubility data for Mecoprop as a close proxy for **Mecoprop-d6**.

Core Solubility Data

The solubility of a compound is a critical parameter in a multitude of research and development applications, from analytical standard preparation to formulation development. The following table summarizes the available quantitative and qualitative solubility data for Mecoprop in a range of organic solvents.

Solvent	Solubility	Temperature (°C)	Units
Acetone	> 1000	20	g/kg
Diethyl Ether	> 1000	20	g/kg
Ethanol	> 1000	20	g/kg
Ethyl Acetate	825	20	g/kg
Chloroform	339	20	g/kg
n-Heptane	4110	20	mg/L
Dimethyl Sulfoxide (DMSO)	100	Not Specified	mg/mL
Water	880	25	mg/L

Note: The high solubility in acetone, diethyl ether, and ethanol suggests their utility as primary solvents for stock solution preparation. The solubility in DMSO is also substantial, making it a viable option for many in vitro applications.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Detailed experimental protocols for the determination of **Mecoprop-d6** solubility are not readily available in the public domain. However, a general methodology for determining the solubility of a compound like **Mecoprop-d6** would typically follow a standardized procedure such as the shake-flask method.

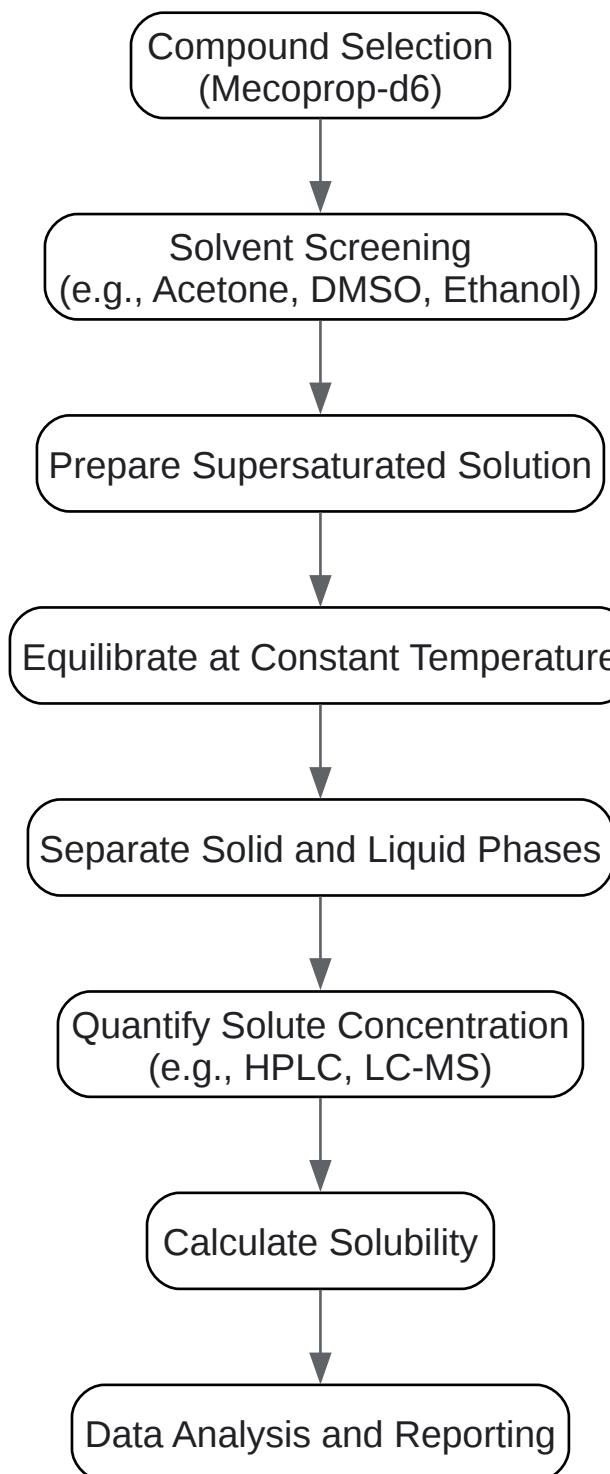
General Shake-Flask Solubility Determination Protocol

- Preparation of Saturated Solution: An excess amount of the solute (**Mecoprop-d6**) is added to a known volume of the solvent in a vial or flask.
- Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

- Phase Separation: The suspension is allowed to stand, or it is centrifuged/filtered to separate the saturated solution from the excess solid.
- Quantification: A known volume of the clear, saturated solution is carefully removed and diluted as necessary. The concentration of the solute in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
- Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like **Mecoprop-d6**.

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Solubility Determination Workflow

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
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